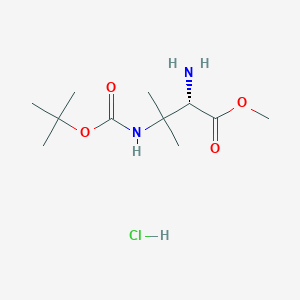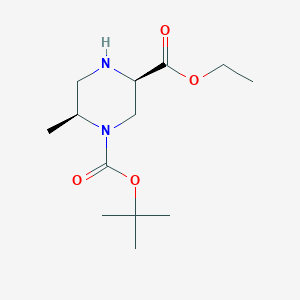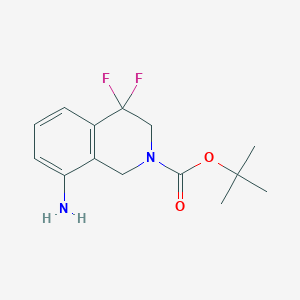![molecular formula C5H11NS2 B13336688 tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)
tert-Butyl[sulfanyl(carbonothioyl)]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[sulfanyl(carbonothioyl)]amine is an organic compound that features a tert-butyl group attached to a sulfanyl (thiol) and carbonothioyl (thiocarbonyl) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[sulfanyl(carbonothioyl)]amine typically involves the reaction of tert-butylamine with carbon disulfide and a suitable thiol. One common method is to react tert-butylamine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with a thiol, such as thiophenol, under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[sulfanyl(carbonothioyl)]amine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiocarbonyl group can be reduced to form corresponding thiols or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl[sulfanyl(carbonothioyl)]amine is used as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study thiol-based redox processes and enzyme mechanisms. Its ability to undergo oxidation and reduction reactions makes it a useful tool for investigating cellular redox states.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its thiol and thiocarbonyl groups can interact with biological targets, offering possibilities for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl[sulfanyl(carbonothioyl)]amine involves its ability to undergo redox reactions and form covalent bonds with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The thiocarbonyl group can interact with nucleophiles, leading to the formation of various adducts. These interactions can modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: Contains a tert-butyl group attached to a thiol group.
tert-Butylcarbamate: Contains a tert-butyl group attached to a carbamate group.
tert-Butylsulfide: Contains a tert-butyl group attached to a sulfide group.
Uniqueness
tert-Butyl[sulfanyl(carbonothioyl)]amine is unique due to the presence of both thiol and thiocarbonyl functional groups
Properties
Molecular Formula |
C5H11NS2 |
|---|---|
Molecular Weight |
149.3 g/mol |
IUPAC Name |
tert-butylcarbamodithioic acid |
InChI |
InChI=1S/C5H11NS2/c1-5(2,3)6-4(7)8/h1-3H3,(H2,6,7,8) |
InChI Key |
QFFINZFFTYSGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



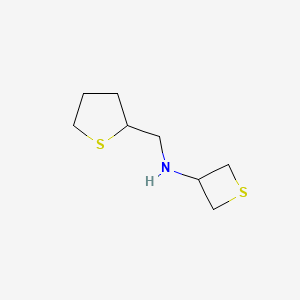

![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)
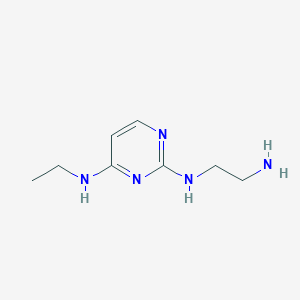
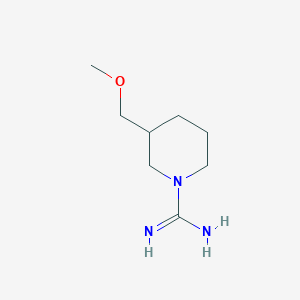
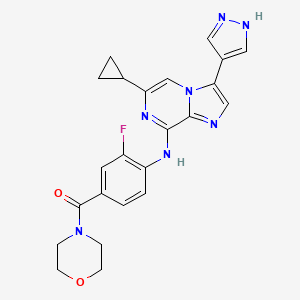

![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)
